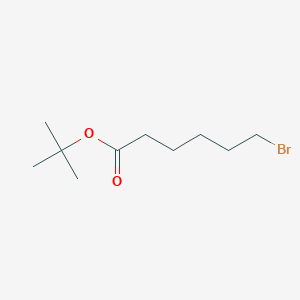

Tert-butyl 6-bromohexanoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 6-bromohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19BrO2/c1-10(2,3)13-9(12)7-5-4-6-8-11/h4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSELCIMQRLODQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40468428 | |

| Record name | Tert-butyl 6-bromohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40468428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65868-63-5 | |

| Record name | Tert-butyl 6-bromohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40468428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 6-bromohexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Tert-butyl 6-bromohexanoate: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of tert-butyl 6-bromohexanoate (B1238239), a key building block in modern organic synthesis and drug discovery. Particular emphasis is placed on its role as a versatile linker in the development of Proteolysis Targeting Chimeras (PROTACs). This document includes detailed tables of its physical and chemical properties, experimental protocols for its synthesis and use, and visualizations of relevant chemical transformations and biological pathways.

Core Chemical Properties

Tert-butyl 6-bromohexanoate is a colorless to pale yellow liquid with the chemical formula C₁₀H₁₉BrO₂.[1] It is a bifunctional molecule featuring a terminal bromine atom, which serves as a reactive handle for nucleophilic substitution, and a tert-butyl ester, a common protecting group for carboxylic acids that can be selectively cleaved under acidic conditions.

Physical and Chemical Data

A summary of the key physical and chemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₉BrO₂ | [1][2][3] |

| Molecular Weight | 251.16 g/mol | [2][3] |

| Appearance | Colorless to yellowish liquid | [1] |

| Boiling Point | 247-248 °C (Predicted); 256.3 ± 23.0 °C at 760 mmHg | [1][4] |

| Density | ~1.10 g/cm³ (Predicted: 1.194 ± 0.06 g/cm³) | [1] |

| Melting Point | Not Applicable | [4] |

| Flash Point | 93 °C | [1] |

| Refractive Index | No data available | |

| Solubility | High solubility in various organic solvents. Specific quantitative data not available. | [1] |

| CAS Number | 65868-63-5 | [2][5] |

Synthesis and Reactivity

Synthesis of this compound

Experimental Protocol: Synthesis of this compound

Materials:

-

6-bromohexanoic acid

-

Di-tert-butyl dicarbonate (B1257347) (Boc₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

To a solution of 6-bromohexanoic acid (1.0 eq) in dichloromethane (DCM), add 4-dimethylaminopyridine (DMAP) (0.1 eq).

-

To this stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford this compound.

Logical Workflow for Synthesis

Reactivity

The reactivity of this compound is dominated by the two functional groups. The terminal alkyl bromide is susceptible to nucleophilic substitution, making it an excellent substrate for introducing the six-carbon linker into various molecules. The tert-butyl ester is stable to a wide range of reaction conditions but can be readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal the carboxylic acid.

Spectroscopic Data

Detailed spectroscopic data for this compound is crucial for its characterization. Although specific spectra with peak assignments were not found in the literature search, a theoretical analysis based on its structure is provided below.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the different methylene (B1212753) groups and the tert-butyl group.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.40 | Triplet | 2H | -CH₂-Br |

| ~2.20 | Triplet | 2H | -CH₂-COO- |

| ~1.85 | Quintet | 2H | -CH₂-CH₂Br |

| ~1.65 | Quintet | 2H | -CH₂-CH₂COO- |

| ~1.45 | Multiplet | 2H | -CH₂-CH₂-CH₂- |

| 1.44 | Singlet | 9H | -C(CH₃)₃ |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

| Chemical Shift (ppm) | Assignment |

| ~172 | C=O (ester) |

| ~80 | -C(CH₃)₃ |

| ~35 | -CH₂-COO- |

| ~33 | -CH₂-Br |

| ~32 | -CH₂-CH₂Br |

| ~28 | -C(CH₃)₃ |

| ~27 | -CH₂-CH₂COO- |

| ~24 | -CH₂-CH₂-CH₂- |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2975-2860 | Strong | C-H stretching (alkane) |

| ~1730 | Strong | C=O stretching (ester) |

| ~1150 | Strong | C-O stretching (ester) |

| ~650 | Medium | C-Br stretching |

Mass Spectrometry (Predicted)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

| m/z | Assignment |

| 251/253 | [M]⁺ (Molecular ion, bromine isotopes) |

| 195/197 | [M - C₄H₈]⁺ (Loss of isobutylene) |

| 157 | [M - Br]⁺ |

| 57 | [C₄H₉]⁺ (tert-butyl cation) |

Applications in Drug Discovery: PROTACs

This compound is a widely used linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

Role as a Linker

The six-carbon chain of this compound provides the necessary spacing between the target protein ligand and the E3 ligase ligand for the formation of a stable ternary complex. The terminal bromide allows for its conjugation to one of the ligands, typically through a nucleophilic substitution reaction.

Example: Synthesis of an ERK5 Degrader

A notable example of its application is in the synthesis of the PROTAC ERK5 degrader-1 (HY-176528).[6] In this synthesis, this compound is used to alkylate a precursor molecule, which is then further elaborated to yield the final PROTAC.[7]

Experimental Protocol: Synthesis of an Intermediate for an ERK5 Degrader

This protocol describes the alkylation step using this compound in the synthesis of an ERK5 degrader.[7]

Materials:

-

Precursor molecule (1a in the cited literature)

-

This compound

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (B52724) (MeCN)

-

Ethyl acetate (B1210297)

-

Brine

Procedure:

-

To a solution of the precursor molecule (1.0 eq) in acetonitrile (MeCN), add potassium carbonate (4.0 eq) and this compound (1.5 eq).

-

Stir the reaction mixture at 80 °C overnight.

-

After cooling, dilute the mixture with ethyl acetate and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude material by column chromatography on silica gel to afford the alkylated product.

PROTAC Synthesis Workflow

Signaling Pathway Context: PROTAC-mediated Protein Degradation

The ultimate goal of a PROTAC is to induce the degradation of a target protein. This is achieved by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway.

PROTAC Mechanism of Action

Safety and Handling

This compound is a chemical that requires careful handling. It may be irritating to the eyes and skin, and direct contact should be avoided.[1] It is recommended to use personal protective equipment such as gloves, goggles, and a lab coat when handling this compound. The use of a fume hood is also advised to prevent inhalation.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in organic synthesis and, most notably, in the rapidly evolving field of targeted protein degradation. Its bifunctional nature allows for its straightforward incorporation as a linker in the design and synthesis of PROTACs. This guide has provided a detailed overview of its chemical properties, a plausible synthesis protocol, and an illustration of its application in the development of novel therapeutics. Further research into its specific physical properties, such as refractive index and quantitative solubility, would be beneficial for its broader application.

References

- 1. This compound [chembk.com]

- 2. This compound | C10H19BrO2 | CID 11550568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. 65868-63-5 this compound AKSci 4762BB [aksci.com]

- 6. PROTAC ERK5 degrader-1 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 7. Acute pharmacological degradation of ERK5 does not inhibit cellular immune response or proliferation - PMC [pmc.ncbi.nlm.nih.gov]

Tert-butyl 6-bromohexanoate CAS number lookup

CAS Number: 65868-63-5

This technical guide provides a comprehensive overview of tert-butyl 6-bromohexanoate (B1238239), a key building block in contemporary drug discovery and development. Aimed at researchers, scientists, and professionals in the field, this document details the compound's properties, synthesis, and applications, with a particular focus on its role as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).

Compound Data

Quantitative data for tert-butyl 6-bromohexanoate is summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 65868-63-5 | [1][2][3] |

| Molecular Formula | C₁₀H₁₉BrO₂ | [3] |

| Molecular Weight | 251.16 g/mol | [3] |

| Appearance | Colorless to yellowish liquid | [1] |

| Boiling Point | 256.3 ± 23.0 °C at 760 mmHg | |

| Density | ~1.10 g/cm³ | [1] |

| Purity | ≥95% | [3] |

| Solubility | Soluble in various organic solvents | [1] |

| Storage | 2-8°C |

Experimental Protocols

Detailed methodologies for the synthesis and purification of this compound are provided below. These protocols are based on established esterification and purification techniques.

Synthesis of this compound

This protocol describes the synthesis of this compound via the esterification of 6-bromohexanoic acid with tert-butanol (B103910).[1]

Materials:

-

6-bromohexanoic acid

-

tert-Butanol

-

Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve 6-bromohexanoic acid (1 equivalent) in dichloromethane.

-

Add tert-butanol (1.5 equivalents) and a catalytic amount of DMAP to the solution.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add a solution of DCC (1.1 equivalents) in dichloromethane to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification of this compound

The crude product from the synthesis can be purified using flash column chromatography.

Materials:

-

Crude this compound

-

Hexanes

-

Ethyl acetate (B1210297)

Procedure:

-

Prepare a silica gel column using a slurry of silica gel in hexanes.

-

Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

-

Load the adsorbed product onto the prepared column.

-

Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 0% ethyl acetate and gradually increasing to 10-20%).

-

Collect fractions and analyze them by TLC.

-

Combine the fractions containing the pure product and concentrate under reduced pressure to obtain purified this compound.

Applications in Drug Development

This compound is a valuable linker molecule in the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of specific target proteins.[4][5][6][7] Its six-carbon chain provides spatial separation between the target protein ligand and the E3 ligase ligand, a critical parameter for the formation of a productive ternary complex.

A notable application is in the synthesis of PROTAC ERK5 degrader-1.[8] Extracellular signal-regulated kinase 5 (ERK5) is a member of the mitogen-activated protein kinase (MAPK) family and is implicated in various cellular processes, including cell proliferation and survival.[9] Dysregulation of the ERK5 signaling pathway is associated with certain cancers, making it an attractive therapeutic target.

Synthesis of PROTAC ERK5 Degrader-1

The following workflow outlines the general steps for the synthesis of a PROTAC, such as an ERK5 degrader, utilizing this compound as a linker precursor.

Caption: Workflow for the synthesis of a PROTAC ERK5 degrader.

ERK5 Signaling Pathway

The ERK5 signaling pathway is a crucial cascade that regulates various cellular functions. The simplified diagram below illustrates the key components of this pathway, which is the target of the PROTACs synthesized using this compound.

Caption: Simplified representation of the ERK5 signaling pathway.

References

- 1. chembk.com [chembk.com]

- 2. This compound | C10H19BrO2 | CID 11550568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PROTAC Linkers | BroadPharm [broadpharm.com]

- 6. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [PDF] Current strategies for the design of PROTAC linkers: a critical review | Semantic Scholar [semanticscholar.org]

- 8. PROTAC ERK5 degrader-1 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 9. Structural mechanism for the specific assembly and activation of the extracellular signal regulated kinase 5 (ERK5) module - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Tert-butyl 6-bromohexanoate: Properties, Synthesis, and Application in Proteolysis-Targeting Chimeras (PROTACs)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of tert-butyl 6-bromohexanoate (B1238239), a key building block in modern drug discovery. We will cover its fundamental molecular properties, detailed synthetic protocols, and its critical application as a linker in the development of Proteolysis-Targeting Chimeras (PROTACs), with a focus on the degradation of Extracellular signal-regulated kinase 5 (ERK5).

Core Molecular Data

The fundamental properties of tert-butyl 6-bromohexanoate are summarized in the table below, providing a quick reference for researchers.

| Property | Value |

| Molecular Formula | C₁₀H₁₉BrO₂[1] |

| Molecular Weight | 251.16 g/mol [1] |

| CAS Number | 65868-63-5[1] |

| Appearance | Colorless to yellowish liquid[2][3] |

| Boiling Point | 256.3 ± 23.0 °C at 760 mmHg[3] |

| Storage Conditions | 2-8°C, sealed in a dry environment[1] |

Synthesis and Application in PROTACs

This compound is a bifunctional molecule featuring a terminal bromine atom and a tert-butyl ester. This structure makes it an ideal linker for the synthesis of PROTACs. The bromo group allows for nucleophilic substitution to attach to a warhead (a ligand for the protein of interest), while the tert-butyl ester can be deprotected to reveal a carboxylic acid, which can then be coupled to an E3 ligase ligand.

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound and its subsequent use in the assembly of a PROTAC targeting ERK5.

1. Synthesis of this compound

This protocol describes the esterification of 6-bromohexanoic acid to yield this compound.

-

Materials: 6-bromohexanoic acid, N,N'-Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (B28879) (DMAP), tert-Butanol (B103910), Dichloromethane (B109758) (DCM).

-

Procedure:

-

To a solution of 6-bromohexanoic acid (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add 4-dimethylaminopyridine (DMAP, 0.1 eq) and tert-butanol (1.5 eq).

-

Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) in DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to yield this compound.

-

2. Synthesis of an ERK5-Targeting PROTAC

This multi-step protocol outlines the synthesis of a PROTAC that recruits the VHL E3 ligase to ERK5 for degradation, using this compound as a linker.

-

Step 1: Attachment of the Linker to the ERK5 Ligand

-

Materials: ERK5 inhibitor with a free amine (e.g., a derivative of BAY-885), this compound, N,N-Diisopropylethylamine (DIPEA), Acetonitrile.

-

Procedure:

-

Dissolve the ERK5 inhibitor (1.0 eq) and this compound (1.2 eq) in acetonitrile.

-

Add N,N-diisopropylethylamine (DIPEA, 2.0 eq) to the mixture.

-

Heat the reaction mixture to 60 °C and stir for 24 hours.

-

Monitor the reaction by LC-MS.

-

Once the starting material is consumed, cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the resulting intermediate by reverse-phase HPLC.

-

-

-

Step 2: Deprotection of the Tert-butyl Ester

-

Materials: The product from Step 1, Trifluoroacetic acid (TFA), Dichloromethane (DCM).

-

Procedure:

-

Dissolve the intermediate from Step 1 in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).

-

Stir the solution at room temperature for 2 hours.

-

Remove the solvent and excess TFA under reduced pressure to yield the carboxylic acid intermediate.

-

-

-

Step 3: Coupling with the VHL E3 Ligase Ligand

-

Materials: The carboxylic acid intermediate from Step 2, VHL ligand with a free amine, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), N,N-Diisopropylethylamine (DIPEA), N,N-Dimethylformamide (DMF).

-

Procedure:

-

Dissolve the carboxylic acid intermediate (1.0 eq) and the VHL ligand (1.1 eq) in N,N-dimethylformamide (DMF).

-

Add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq) to the solution.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Monitor the formation of the final PROTAC product by LC-MS.

-

Purify the final PROTAC molecule by reverse-phase HPLC.

-

-

PROTAC-Mediated Degradation of ERK5

The synthesized PROTAC molecule functions by inducing the degradation of its target protein, ERK5, through the ubiquitin-proteasome system. This mechanism of action is a key advantage of PROTAC technology over traditional inhibitors.

Logical Workflow of PROTAC Action

The following diagram illustrates the catalytic cycle of PROTAC-mediated protein degradation.

Caption: Catalytic cycle of PROTAC-mediated degradation of ERK5.

The PROTAC molecule first binds to both the target protein (ERK5) and an E3 ubiquitin ligase (in this case, VHL), forming a ternary complex.[4][5] This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein.[5][6] The poly-ubiquitinated protein is then recognized and degraded by the 26S proteasome, and the PROTAC molecule is released to repeat the cycle.[5][6] This catalytic nature allows for the degradation of multiple target protein molecules with a single PROTAC molecule.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | 65868-63-5 [sigmaaldrich.com]

- 3. This compound | 65868-63-5 [sigmaaldrich.com]

- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Tert-butyl 6-bromohexanoate physical state and appearance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of tert-butyl 6-bromohexanoate (B1238239), a key building block in contemporary chemical synthesis, particularly in the development of Proteolysis Targeting Chimeras (PROTACs) and other therapeutic agents.

Core Properties of Tert-butyl 6-bromohexanoate

This compound is an aliphatic ester characterized by a terminal bromine atom and a bulky tert-butyl ester group. This bifunctionality makes it a versatile linker for conjugating different molecular entities.

Physical State and Appearance

At ambient conditions, this compound exists as a liquid.[1][2] Its appearance is typically described as a colorless to light yellow or yellowish liquid.[1][3] It may also possess a characteristic odor.[3]

Physicochemical Data

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison. These parameters are crucial for designing reaction conditions, purification protocols, and storage procedures.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₉BrO₂ | [3][4][5] |

| Molecular Weight | 251.16 g/mol | [4][5] |

| Physical State | Liquid | [1][2] |

| Appearance | Colorless to light yellow liquid | [1][3] |

| Density | ~1.10 g/cm³ (experimental) 1.194 ± 0.06 g/cm³ (predicted) | [3] |

| Boiling Point | ~247-248 °C 256.3 ± 23.0 °C at 760 mmHg (predicted) | [3] |

| Flash Point | 93 °C | [3] |

| Solubility | Soluble in various organic solvents | [3] |

| Purity | Typically available in purities of 95% to 97% | [2][5] |

Applications in Synthesis

This compound is widely utilized in organic synthesis.[3] Its primary application in modern drug discovery is as a linker molecule in the synthesis of PROTACs.[1] The bromo- functionality allows for nucleophilic substitution, while the tert-butyl ester can be deprotected under acidic conditions to reveal a carboxylic acid for further conjugation.

Below is a diagram illustrating the logical relationship of this compound as a bifunctional linker.

Experimental Protocols

While specific, detailed experimental protocols are highly dependent on the target molecule, a general procedure for the utilization of this compound in a nucleophilic substitution reaction is provided below.

General Protocol for N-Alkylation:

-

Reactant Preparation: Dissolve the amine-containing substrate (1.0 equivalent) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile.

-

Base Addition: Add a non-nucleophilic base, for example, potassium carbonate (K₂CO₃, 2-3 equivalents) or diisopropylethylamine (DIPEA, 2-3 equivalents), to the reaction mixture to act as a proton scavenger.

-

Alkylation: Add this compound (1.0-1.2 equivalents) to the mixture.

-

Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to 80 °C. The reaction progress should be monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica (B1680970) gel.

Safety and Handling

This compound is a chemical that requires appropriate safety measures during handling.[3] It may cause irritation to the eyes and skin, and direct contact should be avoided.[3] It is recommended to use personal protective equipment, including gloves and safety goggles.[3] All handling should be performed in a well-ventilated area, such as a fume hood, to prevent inhalation of any vapors.[3]

Storage: For long-term stability, it is recommended to store this compound under refrigerated conditions, typically between 2-8°C, and sealed in a dry environment.[3][6] For extended storage of the pure compound, temperatures of -20°C can prolong its shelf life.[1]

References

The Solubility Profile of Tert-butyl 6-bromohexanoate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 6-bromohexanoate (B1238239) is a bifunctional molecule utilized in the synthesis of more complex chemical structures, including PROTAC (Proteolysis Targeting Chimera) linkers.[1] Its utility in multi-step synthetic processes necessitates a thorough understanding of its solubility characteristics to ensure optimal reaction conditions, purification, and formulation. This technical guide provides a comprehensive overview of the known solubility properties of Tert-butyl 6-bromohexanoate, outlines a detailed experimental protocol for its quantitative determination, and presents a standardized framework for data reporting.

Introduction

This compound (CAS No. 65868-63-5) is a haloalkanoate ester with a molecular formula of C10H19BrO2 and a molecular weight of 251.16 g/mol .[2][3][4] It presents as a colorless to yellowish liquid at room temperature.[5] While widely used in organic synthesis, particularly as a linker in the development of PROTACs, publicly available quantitative data on its solubility in common organic solvents is limited. General statements indicate it has high solubility and can be dissolved in various organic solvents, but specific measurements are not readily found in the literature.[5] This guide aims to bridge this information gap by providing a practical framework for researchers to determine and report the solubility of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C10H19BrO2 | [2][3][5] |

| Molecular Weight | 251.16 g/mol | [2][3][4] |

| Appearance | Colorless to yellowish liquid | [5] |

| Boiling Point | ~247-248 °C | [5] |

| Density | ~1.10 g/cm³ | [5] |

| Flash Point | 93 °C | [5] |

| LogP | 3.2834 | [3] |

| Topological Polar Surface Area (TPSA) | 26.3 Ų | [2][3] |

Qualitative Solubility

While quantitative data is scarce, chemical suppliers and databases consistently report that this compound is soluble in a range of organic solvents. This is expected given its chemical structure, which includes a nonpolar alkyl chain and a moderately polar ester group. However, a Safety Data Sheet for the compound explicitly states "No data available" for solubility, highlighting the lack of formal studies.[6]

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in various organic solvents has not been published. To facilitate research and process development, the following table provides a standardized format for recording experimentally determined solubility values. Researchers are encouraged to use the protocol outlined in Section 5 to populate this table.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method |

| Dichloromethane | Shake-Flask | |||

| Chloroform | Shake-Flask | |||

| Diethyl Ether | Shake-Flask | |||

| Ethyl Acetate | Shake-Flask | |||

| Acetone | Shake-Flask | |||

| Acetonitrile | Shake-Flask | |||

| Tetrahydrofuran (THF) | Shake-Flask | |||

| Toluene | Shake-Flask | |||

| Hexane | Shake-Flask | |||

| Methanol | Shake-Flask | |||

| Ethanol | Shake-Flask | |||

| Isopropanol | Shake-Flask | |||

| Dimethylformamide (DMF) | Shake-Flask | |||

| Dimethyl Sulfoxide (DMSO) | Shake-Flask |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method, as described by Higuchi and Connors (1965), is a reliable and widely used technique for determining the thermodynamic solubility of a compound in a given solvent.[7] The following protocol is adapted for the analysis of this compound.

5.1. Materials

-

This compound (purity ≥95%)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or sealed glass tubes

-

Orbital shaker or vortex mixer

-

Thermostatically controlled water bath or incubator

-

Syringe filters (0.22 µm, solvent-compatible)

-

Analytical balance

-

Gas chromatograph with a flame ionization detector (GC-FID) or a High-Performance Liquid Chromatograph with a UV detector (HPLC-UV)

-

Volumetric flasks and pipettes

5.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of a different organic solvent. The excess solid phase should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker within a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to permit the undissolved solute to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Analyze both the standard solutions and the filtered saturated solution using a calibrated analytical method (e.g., GC-FID or HPLC-UV).

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the saturated solution by interpolating its analytical response on the calibration curve.

-

5.3. Data Calculation

-

Solubility in g/100 mL:

-

Concentration (g/mL) from the calibration curve × 100

-

-

Solubility in mol/L:

-

(Concentration (g/L) from calibration curve) / (Molecular Weight of this compound (251.16 g/mol ))

-

Visualizations

Synthesis Pathway

The following diagram illustrates a common synthetic route for this compound.

Caption: Synthesis of this compound.

Experimental Workflow

The diagram below outlines the experimental workflow for the shake-flask solubility determination method.

Caption: Shake-Flask Solubility Workflow.

Conclusion

While this compound is an important building block in medicinal chemistry and organic synthesis, a critical gap exists in the public domain regarding its quantitative solubility in common organic solvents. This guide provides researchers with a robust experimental protocol to generate this essential data. The standardized data table and workflows presented herein are intended to promote consistent and comparable results across different laboratories, ultimately aiding in the streamlined development of synthetic routes and processes involving this versatile compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | C10H19BrO2 | CID 11550568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. Synthonix, Inc > 65868-63-5 | this compound [synthonix.com]

- 5. chembk.com [chembk.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. researchgate.net [researchgate.net]

Spectroscopic Characterization of Tert-butyl 6-bromohexanoate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the expected spectroscopic data for Tert-butyl 6-bromohexanoate (B1238239) (C₁₀H₁₉BrO₂; CAS No. 65868-63-5), a key intermediate in various synthetic applications, including the development of PROTAC linkers.[1] This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering a predictive analysis based on established spectroscopic principles for the structural elucidation of this molecule.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for Tert-butyl 6-bromohexanoate. These predictions are derived from established chemical shift ranges and fragmentation patterns for similar chemical structures.

Predicted ¹H NMR Data

Solvent: CDCl₃ Reference: Tetramethylsilane (TMS) at 0.00 ppm

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~3.40 | Triplet | 2H | -CH₂-Br |

| ~2.20 | Triplet | 2H | -C(=O)-CH₂- |

| ~1.85 | Quintet | 2H | -CH₂-CH₂-Br |

| ~1.63 | Quintet | 2H | -C(=O)-CH₂-CH₂- |

| ~1.45 | Singlet | 9H | -C(CH₃)₃ |

| ~1.43 | Multiplet | 2H | -CH₂-CH₂-CH₂- |

Note: The multiplicity and chemical shifts are estimations and may vary based on the actual experimental conditions.

Predicted ¹³C NMR Data

Solvent: CDCl₃ Reference: CDCl₃ at 77.16 ppm

| Chemical Shift (δ) (ppm) | Assignment |

| ~172 | C=O (Ester Carbonyl) |

| ~80 | -C (CH₃)₃ (Quaternary Carbon) |

| ~36 | -C H₂-C(=O)- |

| ~34 | -C H₂-Br |

| ~32 | -C H₂-CH₂Br |

| ~28 | -C(C H₃)₃ (Methyl Carbons) |

| ~27 | -CH₂-C H₂-CH₂- |

| ~24 | -C(=O)-CH₂-C H₂- |

Note: These chemical shift values are approximate and are based on typical ranges for alkyl chains, esters, and alkyl halides.[5][6][7][8][9]

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960-2850 | Strong | C-H (sp³) stretch |

| ~1735 | Strong | C=O (Ester carbonyl) stretch |

| ~1250 and ~1150 | Strong | C-O (Ester) stretch |

| ~650 | Medium-Weak | C-Br stretch |

Note: The presence of a strong carbonyl peak around 1735 cm⁻¹ is a key diagnostic feature for the ester functional group.[10][11][12][13][14]

Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

| m/z | Proposed Fragment | Notes |

| 250/252 | [M]⁺ | Molecular ion peak, showing the characteristic 1:1 isotopic pattern for bromine (⁷⁹Br/⁸¹Br). |

| 194/196 | [M - C₄H₈]⁺ | Loss of isobutylene (B52900) from the tert-butyl group. |

| 171 | [M - Br]⁺ | Loss of a bromine radical. |

| 57 | [C₄H₉]⁺ | tert-butyl cation, often the base peak. |

Note: The fragmentation of the molecular ion is expected to be significant, and the molecular ion peak itself may be of low abundance.[15][16][17][18][19]

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for a liquid sample such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Materials:

-

This compound

-

Deuterated chloroform (B151607) (CDCl₃)

-

NMR tubes (5 mm)

-

Pipettes

-

NMR Spectrometer (e.g., 400 MHz)

Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in approximately 0.6 mL of CDCl₃ in a clean, dry vial.

-

Transfer to NMR Tube: Using a pipette, transfer the solution to a 5 mm NMR tube.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire the ¹H NMR spectrum using standard acquisition parameters.

-

Typically, 8 to 16 scans are sufficient.

-

Process the Free Induction Decay (FID) with an exponential function and Fourier transform.

-

Phase the spectrum and reference the TMS peak (or residual solvent peak) to 0.00 ppm.

-

Integrate the signals and analyze the chemical shifts and coupling patterns.

-

-

¹³C NMR Acquisition:

-

Acquire the proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

-

Process the FID and reference the solvent peak (CDCl₃) to 77.16 ppm.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule, particularly the ester and alkyl halide moieties.

Materials:

-

This compound

-

FTIR Spectrometer with a liquid sample holder (e.g., salt plates - NaCl or KBr)

-

Pipette

Procedure:

-

Background Spectrum: Record a background spectrum of the empty sample holder to subtract atmospheric and instrumental interferences.

-

Sample Preparation: Place a drop of neat this compound liquid onto a salt plate. Place a second salt plate on top to create a thin film.

-

Spectrum Acquisition:

-

Place the sample holder in the spectrometer.

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Co-add 16 to 32 scans to improve the signal-to-noise ratio.

-

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule to confirm its structure.

Materials:

-

This compound

-

Mass Spectrometer (e.g., with Electron Ionization - EI source)

-

Volatile solvent (e.g., methanol (B129727) or dichloromethane)

-

Sample vials

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent.

-

Instrument Setup:

-

Tune the mass spectrometer using a standard calibrant.

-

Set the appropriate parameters for the EI source (e.g., electron energy of 70 eV).

-

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-300).

-

Data Analysis:

-

Identify the molecular ion peak, paying attention to the isotopic pattern of bromine.

-

Analyze the major fragment ions and propose fragmentation pathways.

-

Visualizations

The following diagrams illustrate key workflows and relationships in the spectroscopic analysis of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]

- 3. Welcome to the NIST WebBook [webbook.nist.gov]

- 4. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. scribd.com [scribd.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. bhu.ac.in [bhu.ac.in]

- 10. Interpreting IR Spectra [chemistrysteps.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 14. spectroscopyonline.com [spectroscopyonline.com]

- 15. mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. database mass spectrometry INDEX analysis interpretation of mass spectra analysing fragmentation patterns molecular ion peak M M+1 spectrum organic compounds Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 19. chemistry.miamioh.edu [chemistry.miamioh.edu]

An In-depth Technical Guide to the Reactivity of Tert-butyl 6-bromohexanoate with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 6-bromohexanoate (B1238239) is a bifunctional molecule of significant interest in organic synthesis and medicinal chemistry. Its structure, featuring a primary alkyl bromide and a sterically hindered tert-butyl ester, allows for selective chemical modifications, making it a valuable building block for the synthesis of a wide array of complex molecules, including pharmaceutical intermediates and proteolysis-targeting chimeras (PROTACs). This technical guide provides a comprehensive overview of the reactivity of tert-butyl 6-bromohexanoate with a range of common nucleophiles, presenting key quantitative data, detailed experimental protocols, and mechanistic insights to facilitate its effective utilization in research and development.

The reactivity of this compound is primarily governed by the C-Br bond, which is susceptible to nucleophilic attack. The primary nature of the alkyl bromide favors bimolecular nucleophilic substitution (SN2) reactions, leading to the displacement of the bromide ion by various nucleophiles. The tert-butyl ester group is generally stable under neutral and basic conditions but can be cleaved under acidic conditions to reveal the carboxylic acid functionality. This differential reactivity allows for a modular approach to the synthesis of complex molecules.

Reactivity with Common Nucleophiles: A Quantitative Overview

The following table summarizes the reactivity of this compound with various nucleophiles, providing typical reaction conditions and reported yields. These reactions are generally carried out as SN2 substitutions at the C-Br bond.

| Nucleophile | Reagent | Solvent(s) | Temperature (°C) | Time (h) | Product | Yield (%) |

| Amine (Ammonia) | Ammonia (B1221849) (excess) | Ethanol (B145695) | Heat (under pressure) | - | tert-Butyl 6-aminohexanoate | - |

| Azide (B81097) | Sodium azide (NaN₃) | DMF or DMSO | Room Temperature | 18 | tert-Butyl 6-azidohexanoate | High |

| Carboxylate | Potassium Acetate (KOAc) | DMF | Heat | - | tert-Butyl 6-acetoxyhexanoate | - |

| Thiol (Thioacetate) | Potassium Thioacetate (B1230152) (KSAc) | DMF | Room Temperature | - | S-(6-(tert-Butoxycarbonyl)hexyl) ethanethioate | - |

| Phosphine (Phosphite) | Triethyl phosphite (B83602) (P(OEt)₃) | Neat | Heat | - | Diethyl (6-(tert-butoxycarbonyl)hexyl)phosphonate | - |

Mechanistic Insights: The SN2 Pathway

The primary alkyl bromide structure of this compound strongly favors a bimolecular nucleophilic substitution (SN2) mechanism for its reactions with nucleophiles. This mechanism involves a single, concerted step where the nucleophile attacks the carbon atom bearing the bromine atom from the backside, simultaneously displacing the bromide ion.

Caption: Generalized SN2 reaction mechanism.

This concerted mechanism results in an inversion of stereochemistry at the carbon center if it were chiral. However, in the case of this compound, the reacting carbon is not a stereocenter. The rate of the SN2 reaction is dependent on the concentration of both the substrate and the nucleophile.

Experimental Protocols

The following sections provide detailed experimental protocols for the reaction of this compound with representative nucleophiles. These protocols are based on general procedures for similar alkyl halides and should be optimized for specific experimental setups.

Reaction with Azide Nucleophile

The introduction of an azide group is a crucial transformation, as the azide can be further reduced to an amine or used in "click" chemistry reactions.

Synthesis of tert-Butyl 6-azidohexanoate

-

Reagents:

-

This compound

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF)

-

-

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DMF.

-

Add sodium azide (1.5 - 3.0 eq) to the solution.

-

Stir the reaction mixture at room temperature overnight (approximately 18 hours).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by column chromatography if necessary.

-

Caption: Workflow for azide synthesis.

Reaction with Amine Nucleophile

The reaction with ammonia or primary/secondary amines yields the corresponding amino-substituted product, a key building block in many pharmaceutical compounds.

Synthesis of tert-Butyl 6-aminohexanoate

-

Reagents:

-

This compound

-

Ammonia (large excess)

-

Ethanol

-

-

Procedure:

-

Place a solution of this compound in ethanol in a sealed pressure vessel.

-

Add a large excess of a solution of ammonia in ethanol.

-

Heat the sealed vessel at an elevated temperature.

-

Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction vessel to room temperature and carefully vent the excess ammonia.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography or distillation to obtain tert-butyl 6-aminohexanoate.

-

Note: Due to the volatility of ammonia and the requirement of a pressure vessel, this reaction should be carried out with appropriate safety precautions.

Reaction with Thiol Nucleophile

Thiols are important functional groups in drug design and bioconjugation. The reaction with a thiol or a protected thiol provides access to these derivatives.

Synthesis of S-(6-(tert-Butoxycarbonyl)hexyl) ethanethioate

-

Reagents:

-

This compound

-

Potassium thioacetate (KSAc)

-

Dimethylformamide (DMF)

-

-

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DMF.

-

Add potassium thioacetate (1.2 eq) to the solution.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

-

Perform an aqueous workup by adding water and extracting with an organic solvent.

-

Wash the organic layer, dry, and concentrate to yield the crude thioacetate.

-

The thioacetate can then be hydrolyzed under basic conditions (e.g., sodium hydroxide (B78521) in methanol) to yield the free thiol, tert-butyl 6-mercaptohexanoate.

-

Reaction with Phosphine Nucleophile (Arbuzov Reaction)

The Arbuzov reaction is a classic method for the formation of carbon-phosphorus bonds, leading to phosphonates which are valuable intermediates in organic synthesis, for example, in the Horner-Wadsworth-Emmons reaction.

Synthesis of Diethyl (6-(tert-butoxycarbonyl)hexyl)phosphonate

-

Reagents:

-

This compound

-

Triethyl phosphite (P(OEt)₃)

-

-

Procedure:

-

Heat a mixture of this compound (1.0 eq) and triethyl phosphite (1.1 - 1.5 eq) under an inert atmosphere (e.g., nitrogen or argon).

-

The reaction is typically carried out neat (without solvent) at a high temperature (e.g., 150-160 °C).

-

Monitor the reaction by observing the distillation of the byproduct, ethyl bromide.

-

After the evolution of ethyl bromide ceases, cool the reaction mixture.

-

Purify the resulting phosphonate (B1237965) ester by vacuum distillation.

-

Caption: The Arbuzov reaction mechanism.

Conclusion

This compound is a versatile synthetic intermediate whose reactivity is dominated by the SN2 displacement of its primary bromide. This allows for the straightforward introduction of a variety of important functional groups, including amines, azides, thiols, and phosphonates. The stability of the tert-butyl ester under many nucleophilic reaction conditions provides an orthogonal protecting group strategy, further enhancing its utility in multi-step syntheses. The experimental protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers in the fields of organic synthesis, drug discovery, and materials science, enabling the efficient and strategic use of this important building block. Further investigation into the specific kinetics and optimization of these reactions will undoubtedly continue to expand the applications of this compound.

Navigating the Stability and Storage of Tert-butyl 6-bromohexanoate: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the stability and optimal storage conditions for Tert-butyl 6-bromohexanoate (B1238239), a key building block in pharmaceutical and chemical synthesis. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who handle and utilize this compound.

Core Stability Profile

Tert-butyl 6-bromohexanoate is a stable compound under recommended storage conditions. However, its stability can be compromised by exposure to certain environmental factors. The primary degradation pathways for this aliphatic bromoester are hydrolysis of the tert-butyl ester group and potential reactions involving the terminal bromine atom.

Recommended Storage and Handling

To ensure the long-term integrity and purity of this compound, adherence to the following storage and handling guidelines is critical. These recommendations are compiled from safety data sheets and product information from various suppliers.

| Parameter | Recommended Condition | Notes |

| Temperature | 2°C to 8°C (Refrigerated) | Short to medium-term storage. |

| -20°C | Recommended for long-term storage to minimize degradation. | |

| Light | Store in the dark. | Protect from direct sunlight and UV sources to prevent potential photolytic degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | Minimizes oxidation and hydrolysis. |

| Moisture | Keep container tightly sealed. | The compound is susceptible to hydrolysis. |

| Incompatibilities | Strong oxidizing agents, strong bases, and strong acids. | Avoid contact with these materials to prevent vigorous and potentially hazardous reactions. |

Potential Degradation Pathways

The chemical structure of this compound, featuring a tert-butyl ester and a primary alkyl bromide, dictates its primary degradation routes. Elevated temperatures, moisture, and exposure to incompatible substances can accelerate these processes.

Experimental Assessment of Stability

While specific, publicly available stability studies on this compound are limited, a general experimental protocol can be outlined for its stability assessment. This protocol is based on standard practices for chemical stability testing.

Experimental Protocol: Thermal and Hydrolytic Stability Assessment

1. Sample Preparation:

-

Prepare multiple aliquots of this compound of known purity in sealed, inert vials.

2. Stress Conditions:

-

Thermal Stress: Store samples at various temperatures (e.g., 4°C as control, 25°C, 40°C).

-

Hydrolytic Stress: Prepare samples in aqueous solutions at different pH levels (e.g., pH 4, 7, 9) and store at a controlled temperature.

3. Time Points:

-

Withdraw samples at predetermined time intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks).

4. Analysis:

-

Purity Assessment: Analyze the purity of each sample using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). The appearance of new peaks or a decrease in the main peak area indicates degradation.

-

Structural Confirmation: Use Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to identify any degradation products.

5. Data Evaluation:

-

Quantify the percentage of remaining this compound at each time point and under each condition.

-

Determine the degradation rate and identify the degradation products to understand the stability profile.

Conclusion

This compound is a stable chemical when stored under the recommended conditions of refrigeration, in a dark and dry environment, and under an inert atmosphere. Understanding its potential degradation pathways and incompatibilities is crucial for maintaining its quality and ensuring the reliability of experimental results. For critical applications, it is advisable to perform in-house stability testing following a protocol similar to the one outlined in this guide.

The Versatility of Tert-butyl 6-bromohexanoate as a Bifunctional Linker: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 6-bromohexanoate (B1238239) has emerged as a critical and versatile bifunctional linker in modern chemical biology and drug discovery. Its unique structure, featuring a protected carboxylic acid (tert-butyl ester) and a reactive alkyl bromide, allows for the sequential and controlled conjugation of two different molecular entities. This property has made it particularly valuable in the construction of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. This technical guide provides an in-depth overview of the properties, synthesis, and application of tert-butyl 6-bromohexanoate as a bifunctional linker, with a focus on its role in the development of targeted protein degraders.

Physicochemical and Safety Information

This compound is a colorless to yellowish liquid with a chemical formula of C10H19BrO2 and a molecular weight of 251.16 g/mol .[1] It is soluble in a variety of organic solvents.[2] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 65868-63-5 | [1] |

| Molecular Formula | C10H19BrO2 | [1] |

| Molecular Weight | 251.16 g/mol | [1] |

| Boiling Point | 256.3 ± 23.0 °C at 760 mmHg | [3] |

| Density | 1.194 ± 0.06 g/cm³ (Predicted) | [2] |

| Appearance | Colorless to yellowish liquid | [2] |

| Storage | 2-8°C, sealed in a dry environment |

Safety Precautions: this compound is harmful if swallowed and may cause skin and eye irritation, as well as respiratory irritation.[1] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of 6-bromohexanoic acid with tert-butanol (B103910) in the presence of an acid catalyst.[2] While various methods exist for tert-butyl ester formation, a common approach involves the use of a carbodiimide (B86325) coupling agent and a base.

Experimental Protocol: Synthesis of this compound

Materials:

-

6-bromohexanoic acid

-

tert-Butanol

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a stirred solution of 6-bromohexanoic acid (1.0 eq) and 4-dimethylaminopyridine (0.1 eq) in anhydrous dichloromethane (DCM) at 0 °C, add a solution of N,N'-dicyclohexylcarbodiimide (1.1 eq) in DCM.

-

Add tert-butanol (1.5 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford pure this compound.

Application in PROTAC Synthesis: The Case of an ERK5 Degrader (INY-06-061)

A prominent application of this compound is in the synthesis of PROTACs. The linker derived from this molecule connects a ligand for a target protein of interest (POI) to a ligand for an E3 ubiquitin ligase, thereby inducing the targeted degradation of the POI. A well-documented example is the synthesis of INY-06-061, a potent and selective degrader of Extracellular signal-regulated kinase 5 (ERK5).[4][5][6]

Logical Workflow for PROTAC Synthesis

The general strategy for synthesizing a PROTAC using this compound as a linker precursor is as follows:

Caption: General workflow for PROTAC synthesis using a this compound-derived linker.

Experimental Protocol: Synthesis of ERK5 Degrader INY-06-061 (Illustrative)

The synthesis of INY-06-061 involves a multi-step process where the this compound-derived linker is sequentially coupled to the VHL E3 ligase ligand and the ERK5 inhibitor. The following is an illustrative protocol based on reported syntheses of similar PROTACs.

Step 1: Coupling of the Linker to the VHL Ligand

-

The VHL ligand, containing a free hydroxyl or amine group, is reacted with this compound in the presence of a suitable base (e.g., potassium carbonate or cesium carbonate) in a polar aprotic solvent like N,N-dimethylformamide (DMF).

-

The reaction is typically stirred at room temperature or slightly elevated temperatures until completion, as monitored by LC-MS.

-

The product, the VHL ligand-linker conjugate, is purified by flash column chromatography.

Step 2: Deprotection of the Tert-butyl Ester

-

The tert-butyl ester of the VHL ligand-linker conjugate is deprotected to reveal the free carboxylic acid.

-

This is achieved by treating the conjugate with an acid, such as trifluoroacetic acid (TFA), in a solvent like dichloromethane (DCM).

-

The reaction is stirred at room temperature for a few hours, and the solvent and excess TFA are removed under reduced pressure.

Step 3: Coupling to the ERK5 Ligand

-

The deprotected VHL ligand-linker carboxylic acid is then coupled to the ERK5 inhibitor, which possesses a suitable amine handle (e.g., a piperazine (B1678402) moiety).

-

The coupling is performed using a standard peptide coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in DMF.

-

The reaction mixture is stirred at room temperature until completion.

-

The final PROTAC molecule, INY-06-061, is purified by preparative high-performance liquid chromatography (HPLC).

Quantitative Data for ERK5 Degrader INY-06-061

The efficacy of a PROTAC is determined by its ability to bind to both the target protein and the E3 ligase, and its efficiency in inducing the degradation of the target protein. Key quantitative parameters for the ERK5 degrader INY-06-061 are presented below.

| Parameter | Value | Cell Line | Method | Reference |

| ERK5 Binding Affinity (Kd) | 12 nM | - | Biochemical Assay | [6] |

| DC50 (Half-maximal Degradation Concentration) | 21 nM | MOLT4 | Western Blot | [5][6] |

| Dmax (Maximum Degradation) | >90% | MOLT4 | Western Blot | [5] |

Signaling Pathway: PROTAC-Mediated Protein Degradation

The mechanism of action of a PROTAC like INY-06-061 involves hijacking the ubiquitin-proteasome system to induce the degradation of the target protein, ERK5.

Caption: Mechanism of PROTAC-mediated degradation of ERK5 by INY-06-061.

Conclusion

This compound is a highly valuable bifunctional linker that plays a crucial role in the development of sophisticated chemical biology tools and therapeutics. Its application in the synthesis of PROTACs, such as the ERK5 degrader INY-06-061, highlights its utility in creating molecules that can effectively and selectively induce the degradation of disease-relevant proteins. The straightforward synthesis of this compound and its versatile reactivity make it an indispensable building block for researchers in drug discovery and chemical biology. The detailed protocols and data presented in this guide are intended to facilitate its application in the design and synthesis of novel targeted protein degraders and other complex molecular architectures.

References

- 1. This compound | C10H19BrO2 | CID 11550568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [chembk.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. Acute pharmacological degradation of ERK5 does not inhibit cellular immune response or proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medkoo.com [medkoo.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Tert-butyl 6-bromohexanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling precautions for tert-butyl 6-bromohexanoate (B1238239), a key reagent in various organic synthesis applications, including its use as a PROTAC linker.[1] Adherence to strict safety protocols is paramount when working with this compound to mitigate potential risks. This document outlines the known hazards, recommended handling procedures, and emergency responses.

Understanding the Hazard Profile

Tert-butyl 6-bromohexanoate is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. Ingestion is also a significant concern.

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1][2][3] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][2][3] |

| Serious Eye Damage/Eye Irritation | 1 / 2A | H318: Causes serious eye damage / H319: Causes serious eye irritation[1][2][3] |

| Specific Target Organ Toxicity, Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation[1][2][3] |

Signal Word: Danger/Warning[1][4]

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for safe handling and storage.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₉BrO₂ | [1][5] |

| Molecular Weight | 251.16 g/mol | [1][5] |

| Appearance | Colorless to yellowish liquid | [4] |

| Boiling Point | Approximately 247-248 °C | [4] |

| Flash Point | 93 °C | [4] |

| Density | Approximately 1.10 g/cm³ | [4] |

| Solubility | Soluble in various organic solvents | [4] |

Safe Handling and Storage Protocols

Adherence to the following protocols is mandatory to ensure the safety of laboratory personnel.

Personal Protective Equipment (PPE)

The following PPE must be worn at all times when handling this compound:

-

Eye Protection: Chemical safety goggles and a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).

-

Skin and Body Protection: A lab coat and, if handling larger quantities, chemical-resistant aprons or suits.

-

Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[4] If the ventilation is inadequate, a suitable respirator must be worn.

Engineering Controls

-

Ventilation: All work with this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[4]

-

Eye Wash Stations and Safety Showers: These should be readily accessible in the immediate work area.

General Handling Procedures

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe vapor or mist.

-

Wash hands thoroughly after handling.

-

Keep away from heat, sparks, and open flames.

-

Take precautionary measures against static discharge.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.[2]

-

Recommended storage temperature is between 2-8°C.[5]

Experimental Workflow: A Representative Handling Protocol

While a specific, detailed experimental protocol for every application of this compound is beyond the scope of this guide, the following workflow illustrates the key safety considerations during a typical laboratory procedure. This is a generalized representation and should be adapted to the specifics of the intended experiment.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of PROTACs Using Tert-butyl 6-bromohexanoate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the synthesis and evaluation of Proteolysis Targeting Chimeras (PROTACs) utilizing Tert-butyl 6-bromohexanoate (B1238239) as a key linker component. The protocols outlined below are intended to serve as a comprehensive guide, from the initial synthetic steps to the final biological characterization of the PROTAC molecules.

Introduction to PROTAC Technology

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade a target protein of interest (POI).[1][2][3][4] A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[1][2][4] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1][3][5] This technology offers a powerful approach to target proteins that have been traditionally considered "undruggable."[6]

Tert-butyl 6-bromohexanoate is a versatile building block for the synthesis of PROTAC linkers.[7][8] Its aliphatic chain provides spatial separation between the two ligands, a critical factor for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase). The tert-butyl ester group serves as a protecting group for a carboxylic acid, which can be deprotected at a later stage for conjugation, while the bromo group provides a reactive handle for nucleophilic substitution.

PROTAC Synthesis Workflow

The synthesis of a PROTAC using this compound typically involves a multi-step process. The general workflow includes the sequential attachment of the linker to the E3 ligase ligand and the target protein ligand. The order of attachment can be varied depending on the specific chemistry of the ligands.

Caption: General workflow for PROTAC synthesis and evaluation.

Experimental Protocols

Part 1: Synthesis of Linker-E3 Ligase Ligand Conjugate

This protocol describes the coupling of this compound to an amine-functionalized E3 ligase ligand, such as a derivative of pomalidomide.

Materials:

-

This compound

-

Amine-functionalized E3 Ligase Ligand (e.g., 4-aminobenzyl pomalidomide)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Sodium iodide (NaI)

Procedure:

-

To a solution of this compound (1.2 eq) in anhydrous DMF, add sodium iodide (1.5 eq). Stir the mixture at 60 °C for 1 hour to facilitate the in situ formation of the more reactive iodo-linker.

-

Cool the reaction mixture to room temperature.

-

Add the amine-functionalized E3 ligase ligand (1.0 eq) and DIPEA (3.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the Linker-E3 Ligase Ligand Conjugate.

Part 2: Synthesis of the PROTAC Precursor

This protocol details the deprotection of the tert-butyl ester and subsequent coupling with an amine-functionalized target protein ligand.

Materials:

-

Linker-E3 Ligase Ligand Conjugate (from Part 1)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Amine-functionalized Target Protein Ligand

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA

-

Anhydrous DMF

Procedure:

-

Dissolve the Linker-E3 Ligase Ligand Conjugate (1.0 eq) in a 1:1 mixture of DCM and TFA.

-

Stir the solution at room temperature for 2-4 hours until the deprotection is complete (monitored by LC-MS).

-

Remove the solvent and excess TFA under reduced pressure. The resulting carboxylic acid is typically used in the next step without further purification.

-

Dissolve the crude carboxylic acid (1.0 eq) in anhydrous DMF.

-

Add HATU (1.1 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature to activate the carboxylic acid.

-

Add the amine-functionalized target protein ligand (1.0 eq) to the reaction mixture.

-

Stir at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, purify the crude PROTAC precursor by preparative HPLC.

Part 3: Final PROTAC Characterization

The purified PROTAC should be thoroughly characterized to confirm its identity and purity.

Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the synthesized PROTAC.[] Both 1H and 13C NMR should be performed.

-

Mass Spectrometry (MS): To verify the molecular weight of the final compound.[10][11] High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final PROTAC. Purity should typically be >95% for use in biological assays.

Biological Evaluation of PROTACs

Once synthesized and characterized, the PROTAC's biological activity must be evaluated through a series of in vitro and in vivo assays.[12]

| Assay | Purpose | Methodologies | Quantitative Data |

| Binding Affinity | To measure the binding of the PROTAC to the target protein and the E3 ligase individually. | Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), Fluorescence Polarization (FP) | Dissociation constant (Kd) or Inhibition constant (Ki) |

| Ternary Complex Formation | To confirm the PROTAC-induced formation of the POI-PROTAC-E3 ligase complex.[1][13] | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), Co-immunoprecipitation (Co-IP), Native Mass Spectrometry[10][14] | TR-FRET ratio, Complex stoichiometry |